molecular formula C7H9ClF2O3 B6313076 Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate CAS No. 1357624-26-0

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate

Cat. No.: B6313076
CAS No.: 1357624-26-0
M. Wt: 214.59 g/mol
InChI Key: VVCBJPODTXISBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is an organic compound with the molecular formula C7H9ClF2O3. It is a derivative of pentanoic acid, featuring both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with chlorodifluoromethane in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium ethoxide or potassium tert-butoxide

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 5-azido-5,5-difluoro-3-oxopentanoate.

    Reduction: Formation of ethyl 5-chloro-5,5-difluoro-3-hydroxypentanoate.

    Oxidation: Formation of 5-chloro-5,5-difluoro-3-oxopentanoic acid.

Scientific Research Applications

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group diversity.

Mechanism of Action

The mechanism by which Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate exerts its effects involves its ability to undergo nucleophilic substitution and other reactions, allowing it to interact with various molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 5-chloro-3-oxopentanoate: Lacks the fluorine atoms, resulting in different reactivity and properties.

    Ethyl 5,5-difluoro-3-oxopentanoate: Lacks the chlorine atom, which affects its nucleophilicity and reaction pathways.

    Ethyl 5-chloro-5,5-difluoro-3-hydroxypentanoate: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-chloro-5,5-difluoro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCBJPODTXISBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.